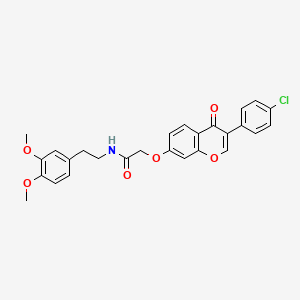
2-(4-Chloro-2-methylphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-2-methylphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of phenoxypropanone derivatives This compound is characterized by the presence of a chlorinated methylphenoxy group and a phenylpiperazine moiety, which contribute to its unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-methylphenol and 4-phenylpiperazine.
Formation of Intermediate: The first step involves the reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent, such as epichlorohydrin, under basic conditions to form an intermediate epoxide.
Nucleophilic Substitution: The intermediate epoxide is then subjected to nucleophilic substitution with 4-phenylpiperazine in the presence of a suitable catalyst, such as potassium carbonate, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the propanone moiety, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Chloro-2-methylphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Studies have shown that it exhibits activity against certain biological targets, making it a candidate for drug development. Its interactions with enzymes and receptors are of particular interest in the field of biochemistry.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has been studied for its activity against various diseases, including cancer and neurological disorders. Its ability to modulate specific biological pathways makes it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in coatings, adhesives, and polymers. Additionally, it serves as a precursor for the synthesis of other valuable industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to form covalent bonds with target proteins, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one: Similar in structure but with a methyl group instead of a phenyl group on the piperazine ring.
2-(4-Chloro-2-methylphenoxy)-1-(4-benzylpiperazin-1-yl)propan-1-one: Contains a benzyl group on the piperazine ring, offering different chemical and biological properties.
2-(4-Chloro-2-methylphenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one: Features an ethyl group on the piperazine ring, which may influence its reactivity and biological activity.
Uniqueness
The uniqueness of 2-(4-Chloro-2-methylphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a chlorinated aromatic ring and a phenylpiperazine moiety allows for diverse interactions with biological targets and the potential for a wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C20H23ClN2O2 |
|---|---|
Molecular Weight |
358.9 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C20H23ClN2O2/c1-15-14-17(21)8-9-19(15)25-16(2)20(24)23-12-10-22(11-13-23)18-6-4-3-5-7-18/h3-9,14,16H,10-13H2,1-2H3 |
InChI Key |
MKXNDJSLQLSEKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11587238.png)
![1-(3,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11587251.png)
![(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B11587257.png)
![methyl 2-amino-4-[4-(benzyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B11587262.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11587269.png)
![11-(2-Furyl)-3,3-dimethyl-10-(3-oxo-1,3-dihydro-1-isobenzofuranyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11587276.png)

![(2E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B11587280.png)
![5-(2-Chlorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11587286.png)

![7-Fluoro-2-(2-methoxyethyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11587288.png)
![6-{(E)-2-[3-methoxy-4-(2-methylpropoxy)phenyl]ethenyl}-5-nitropyrimidine-2,4-diol](/img/structure/B11587289.png)
![Ethyl [6-amino-5-cyano-4-(4-fluoro-3-phenoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate](/img/structure/B11587292.png)
![5-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11587301.png)
